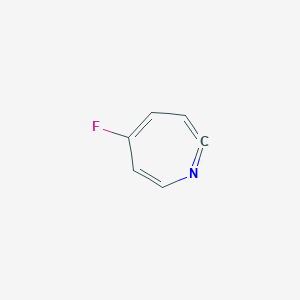![molecular formula C20H21FO2 B14339240 (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol CAS No. 104761-70-8](/img/structure/B14339240.png)
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is notable for its fluorine substitution and hydroxyl groups at specific positions. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[a]anthracene structure, followed by the introduction of fluorine and hydroxyl groups at the desired positions. Common synthetic routes include:
Cyclization Reactions: Formation of the benzo[a]anthracene core through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert hydroxyl groups to hydrogen.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of 10-fluoro-7,12-dimethylbenzo[a]anthracene-7,12-dione.
Reduction: Formation of 7,12-dimethylbenzo[a]anthracene-7,12-diol.
Substitution: Formation of various substituted benzo[a]anthracene derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model system to study the effects of fluorine substitution on the reactivity and stability of PAHs. It also serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is investigated for its potential interactions with biological macromolecules, such as DNA and proteins. Its structural features make it a candidate for studying the mechanisms of mutagenesis and carcinogenesis.
Medicine
The compound is explored for its potential therapeutic applications, including its role as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
作用機序
The mechanism of action of (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their function and stability. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and causing oxidative stress.
類似化合物との比較
Similar Compounds
10-fluoro-7,12-dimethylbenzo[a]anthracene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
7,12-dimethylbenzo[a]anthracene-7,12-diol: Lacks the fluorine atom, affecting its electronic properties and reactivity.
7,12-dimethylbenzo[a]anthracene: Lacks both fluorine and hydroxyl groups, making it a simpler structure with different reactivity.
Uniqueness
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is unique due to the presence of both fluorine and hydroxyl groups, which significantly influence its chemical and biological properties. The stereochemistry at positions 7 and 12 further adds to its distinctiveness, affecting its interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
104761-70-8 |
|---|---|
分子式 |
C20H21FO2 |
分子量 |
312.4 g/mol |
IUPAC名 |
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)15-10-8-13(21)11-17(15)20(2,23)18-14-6-4-3-5-12(14)7-9-16(18)19/h7-11,22-23H,3-6H2,1-2H3/t19-,20+/m1/s1 |
InChIキー |
NHYWRIBSCPHRAD-UXHICEINSA-N |
異性体SMILES |
C[C@]1(C2=C(C=C(C=C2)F)[C@](C3=C1C=CC4=C3CCCC4)(C)O)O |
正規SMILES |
CC1(C2=C(C=C(C=C2)F)C(C3=C1C=CC4=C3CCCC4)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
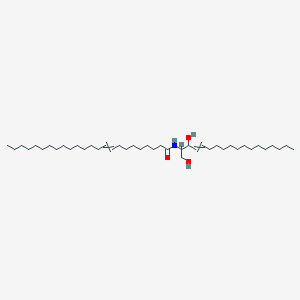
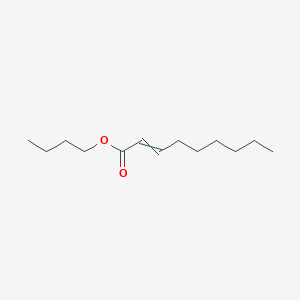
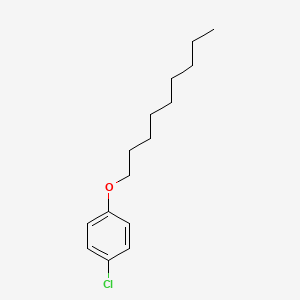
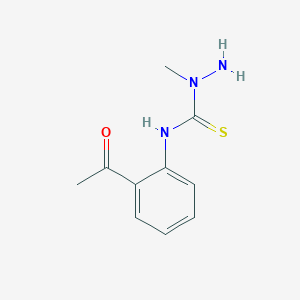
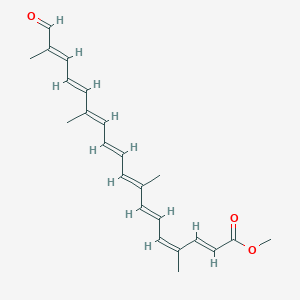
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)

![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
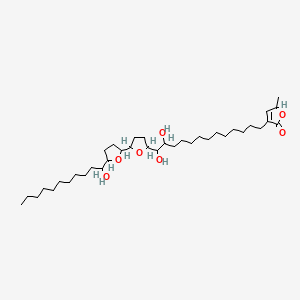
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

